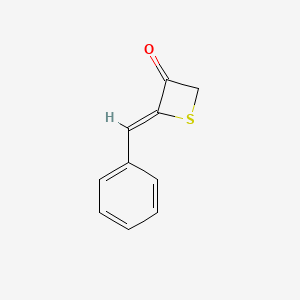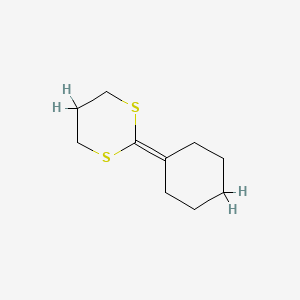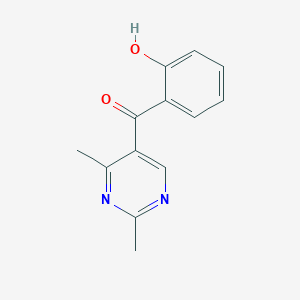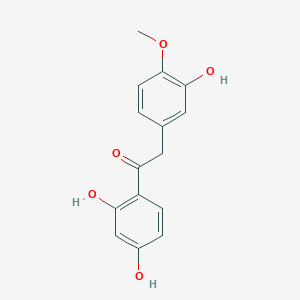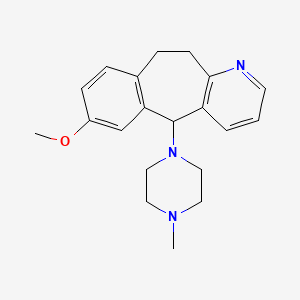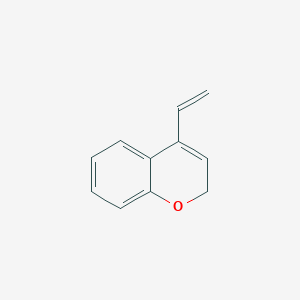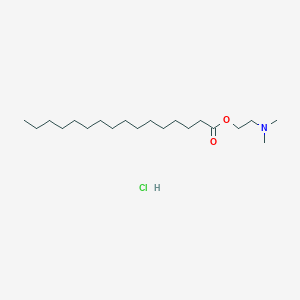![molecular formula C21H24O7 B14678179 But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane CAS No. 32457-83-3](/img/structure/B14678179.png)
But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenedioic acid (2E)-, polymer with 4,4’-(1-methylethylidene)bis[phenol] and oxirane is a complex polymeric compound. This compound is formed by the polymerization of 2-Butenedioic acid (2E)-, 4,4’-(1-methylethylidene)bis[phenol], and oxirane. It is known for its unique chemical properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2E)-, polymer with 4,4’-(1-methylethylidene)bis[phenol] and oxirane typically involves the polymerization of the monomers under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the polymerization process. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired polymer structure is obtained .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The process is optimized to achieve high yield and purity of the polymer. The polymer is then purified and processed into the desired form for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenedioic acid (2E)-, polymer with 4,4’-(1-methylethylidene)bis[phenol] and oxirane undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can also occur, resulting in the reduction of specific functional groups within the polymer.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Butenedioic acid (2E)-, polymer with 4,4’-(1-methylethylidene)bis[phenol] and oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various chemical compounds and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and medical devices due to its unique properties.
Industry: Applied in the production of coatings, adhesives, and other industrial products
Wirkmechanismus
The mechanism of action of 2-Butenedioic acid (2E)-, polymer with 4,4’-(1-methylethylidene)bis[phenol] and oxirane involves its interaction with specific molecular targets and pathways. The polymer can interact with various biological molecules, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the polymer is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fumaric Acid: A stereoisomer of 2-Butenedioic acid with similar chemical properties.
Maleic Acid: Another stereoisomer of 2-Butenedioic acid with distinct chemical properties.
Bisphenol A: A compound similar to 4,4’-(1-methylethylidene)bis[phenol] with similar applications.
Uniqueness
2-Butenedioic acid (2E)-, polymer with 4,4’-(1-methylethylidene)bis[phenol] and oxirane is unique due to its specific polymer structure and properties. It combines the properties of its monomers, resulting in a polymer with unique chemical and physical characteristics that make it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
32457-83-3 |
|---|---|
Molekularformel |
C21H24O7 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
but-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane |
InChI |
InChI=1S/C15H16O2.C4H4O4.C2H4O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;5-3(6)1-2-4(7)8;1-2-3-1/h3-10,16-17H,1-2H3;1-2H,(H,5,6)(H,7,8);1-2H2 |
InChI-Schlüssel |
ZTLXGUNBSMYRBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1CO1.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


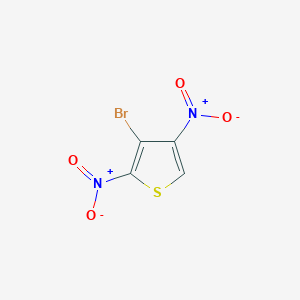
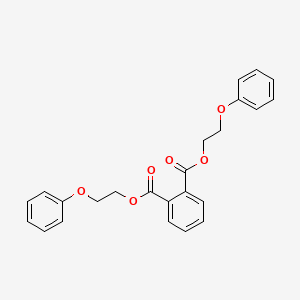
![S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate](/img/structure/B14678106.png)

